molecular formula C7H9BrF2O B2540686 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2503209-24-1

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2540686
CAS No.: 2503209-24-1
M. Wt: 227.049
InChI Key: SBGPGABHNVWGDC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[211]hexane is a unique bicyclic compound characterized by its bromomethyl and difluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane typically involves the reaction of a suitable precursor with bromine and difluoromethylating agents. One common method is the bromination of a bicyclic precursor followed by the introduction of the difluoromethyl group under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow processes allow for better control over reaction parameters and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce oxides.

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Material Science: It is used in the development of novel materials with unique properties.

    Bioconjugation: The compound can be used to modify biomolecules for various applications in biotechnology.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. The difluoromethyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • 1-(Bromomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane
  • 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane

Comparison: 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane is unique due to its specific bicyclic structure and the presence of both bromomethyl and difluoromethyl groups. Compared to its analogs, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2O/c8-3-7-1-6(2-7,4-11-7)5(9)10/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGPGABHNVWGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CBr)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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